molecular formula C13H13FO3 B2832584 3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287281-77-8

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2832584
CAS RN: 2287281-77-8
M. Wt: 236.242
InChI Key: NEONGGOQVZZGCM-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .


Synthesis Analysis

A practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . The reaction of 5 with CHFBr2 under previously developed conditions gave bicyclo[1.1.1]pentane 8 in a yield of 52%. Cleavage of C-Br bond was developed next .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane core, which is a popular structural motif in natural compounds and synthetic drugs . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 5 with CHFBr2, followed by the cleavage of the C-Br bond .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .

Future Directions

The future directions for this compound could involve further exploration of its physicochemical properties and potential applications in medicinal chemistry . The high popularity of bicyclo[1.1.1]pentanes suggests that chemists may continue to selectively decorate them with a fluorine atom .

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c1-17-10-3-2-8(4-9(10)14)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEONGGOQVZZGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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